molecular formula C20H22ClFN2O5S2 B2606851 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1325698-05-2

4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2606851
CAS No.: 1325698-05-2
M. Wt: 488.97
InChI Key: UWBAFVNCXFJILP-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl groups. Common reagents used in these reactions include chlorosulfonic acid, fluorobenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure allows for the study of molecular interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Uniqueness

4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to the presence of both chlorophenyl and fluorobenzyl sulfonyl groups, which impart unique chemical properties and potential applications. This dual functionality makes it a versatile compound for various scientific research endeavors.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-8-[(3-fluorophenyl)methylsulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O5S2/c21-17-4-6-19(7-5-17)31(27,28)24-12-13-29-20(24)8-10-23(11-9-20)30(25,26)15-16-2-1-3-18(22)14-16/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBAFVNCXFJILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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